molecular formula C10H14N2O2 B15301398 Ethyl 6-(ethylamino)nicotinate

Ethyl 6-(ethylamino)nicotinate

Cat. No.: B15301398
M. Wt: 194.23 g/mol
InChI Key: ZTHOQOYNTSTQCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(ethylamino)nicotinate is a nicotinic acid derivative characterized by an ethyl ester group and an ethylamino (-NHCH₂CH₃) substituent at the 6-position of the pyridine ring. Nicotinate esters are widely studied for their roles in organic synthesis, pharmaceutical development, and biochemical modulation, particularly due to their interactions with nicotinic receptors and metabolic pathways. The ethylamino group in this compound likely enhances its lipophilicity and bioavailability compared to unsubstituted nicotinate esters, positioning it as a candidate for targeted receptor studies or therapeutic applications .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 6-(ethylamino)pyridine-3-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-3-11-9-6-5-8(7-12-9)10(13)14-4-2/h5-7H,3-4H2,1-2H3,(H,11,12)

InChI Key

ZTHOQOYNTSTQCL-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=C(C=C1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 6-(ethylamino)nicotinate can be synthesized through a multi-step process. One common method involves the reaction of ethyl nicotinate with ethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by an acid or base to facilitate the formation of the ethylamino group at the 6-position of the nicotinate ring.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-(ethylamino)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The ethylamino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 6-(ethylamino)nicotinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of ethyl 6-(ethylamino)nicotinate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific targets involved. Detailed studies are required to fully elucidate the molecular mechanisms underlying its effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To evaluate the uniqueness of Ethyl 6-(ethylamino)nicotinate, we compare it with other nicotinic acid derivatives, focusing on substituent effects, physicochemical properties, and biological activities. The following table synthesizes key data from the evidence:

Compound Name Structural Features Unique Properties Biological/Industrial Relevance
This compound Ethyl ester + ethylamino group at position 6 Hypothesized enhanced receptor binding due to amino group; moderate lipophilicity Potential nicotinic receptor modulation; applications in drug discovery
Ethyl 6-(1-aminoethyl)nicotinate Ethyl ester + 1-aminoethyl (-CH₂CH₂NH₂) group at position 6 Increased polarity and solubility; distinct receptor interactions vs. ethylamino Studied for neurotransmitter modulation and enzyme interactions
Ethyl 6-hydroxynicotinate Ethyl ester + hydroxyl (-OH) group at position 6 Reduced lipophilicity; reactive hydroxyl group enables esterification/derivatization Intermediate in organic synthesis; limited bioavailability
Ethyl 6-(trifluoromethyl)nicotinate Ethyl ester + trifluoromethyl (-CF₃) group at position 6 High lipophilicity and metabolic stability; electron-withdrawing effects Pharmaceutical research (e.g., anti-fibrotic agents); improved pharmacokinetics
Ethyl nicotinate Ethyl ester; no substituents at position 6 Baseline lipophilicity; simple structure Flavoring/fragrance industry; precursor for nicotine derivatives
Ethyl 6-(methylsulfonyl)nicotinate Ethyl ester + methylsulfonyl (-SO₂CH₃) group at position 6 Polar sulfonyl group enhances solubility; potential receptor antagonism Biochemical probe for enzyme studies; membrane permeability studies
Ethyl 6-fluoro-2-methylnicotinate Ethyl ester + fluorine (-F) at position 6 + methyl (-CH₃) at position 2 Fluorine increases electronegativity; methyl group alters steric effects Investigated for anti-inflammatory and analgesic properties

Substituent Effects on Reactivity and Bioactivity

  • Amino Groups (Ethylamino vs. 1-Aminoethyl): The ethylamino group in this compound may facilitate hydrogen bonding with biological targets, enhancing receptor affinity compared to non-amino analogs like Ethyl nicotinate.
  • Trifluoromethyl vs. Hydroxyl Groups:
    The -CF₃ group in Ethyl 6-(trifluoromethyl)nicotinate significantly increases lipophilicity and metabolic stability, making it superior for drug candidates requiring prolonged systemic exposure. In contrast, the hydroxyl group in Ethyl 6-hydroxynicotinate reduces membrane permeability but enables further chemical modifications .
  • Halogen vs. Methylsulfonyl Substituents: Fluorine in Ethyl 6-fluoro-2-methylnicotinate enhances electronegativity, influencing electronic distribution and reactivity.

Pharmacological Potential

  • Receptor Modulation: Amino-substituted nicotinates (e.g., this compound) are hypothesized to interact with nicotinic acetylcholine receptors (nAChRs), similar to Ethyl 6-(1-aminoethyl)nicotinate, which has shown promise in modulating neurotransmitter release .
  • Anti-Fibrotic Activity: Trifluoromethyl derivatives, such as Ethyl 6-(trifluoromethyl)nicotinate, demonstrate notable anti-fibrotic effects (IC₅₀ ~45 μM), outperforming standard therapies like Pirfenidone in preclinical studies .
  • Metabolic Stability:
    Compounds with -CF₃ or -SO₂CH₃ groups exhibit enhanced resistance to enzymatic degradation, a critical factor in drug design .

Key Research Findings and Data

Table 2: Comparative Bioactivity and Physicochemical Data

Compound LogP Water Solubility (mg/mL) IC₅₀ (Anti-Fibrotic) Receptor Binding Affinity (nAChR)
This compound* 1.8 ~5.2 N/A Hypothesized high
Ethyl 6-(trifluoromethyl)nicotinate 2.9 1.1 45.69 μM Moderate
Ethyl 6-hydroxynicotinate 0.7 12.4 N/A Low
Ethyl nicotinate 1.2 8.3 N/A Baseline

*Estimated values based on structural analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.